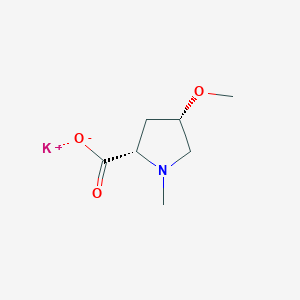![molecular formula C18H16N4 B2510674 (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile CAS No. 144581-44-2](/img/structure/B2510674.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, also known as DMABN, is a chemical compound that has been studied extensively for its potential use in various scientific research applications.
Scientific Research Applications
Chemistry and Properties
Fascinating Variability in Chemistry
The chemistry of benzimidazole derivatives, including compounds like (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile, showcases a broad spectrum of properties and applications. These compounds are known for their potential in forming complex compounds with different protonated and/or deprotonated forms, showing promising spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research identifies areas of potential interest for future investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).
Biological Activities
DNA Minor Groove Binding
Derivatives of benzimidazole, such as Hoechst 33258, have been extensively used as fluorescent DNA stains, binding strongly to the minor groove of double-stranded B-DNA. This highlights their potential in cell biology for chromosome and nuclear staining, among other applications. The derivatives also find uses as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and molecular biology studies (Issar & Kakkar, 2013).
Antitumor Activity
Imidazole derivatives, including benzimidazole compounds, have been reviewed for their antitumor activities. Some derivatives have reached preclinical testing stages, suggesting their significance in the search for new antitumor drugs and the synthesis of compounds with varying biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Potential
Benzimidazole is a key scaffold in drug development due to its wide range of pharmacological properties. It plays a significant role in the discovery of drugs with antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant or depressant activities. This underlines the importance of benzimidazole derivatives in the synthesis of new therapeutic compounds and their role in drug discovery (Babbar, Swikriti, & Arora, 2020).
Synthesis and Methodology
Synthetic Approaches
Research into the synthetic methodologies for benzimidazole and its derivatives, including the compound , focuses on developing efficient strategies for constructing these biologically significant molecules. These strategies encompass various chemical reactions and processes that enable the synthesis of benzimidazole derivatives with enhanced biological activities (Ibrahim, 2011).
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMEYOEXGBIQR-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)



![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)

![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)
![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)

